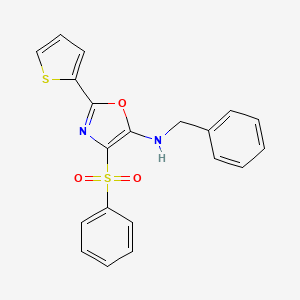

4-(BENZENESULFONYL)-N-BENZYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Description

4-(Benzenesulfonyl)-N-benzyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group, position 2 with a thiophen-2-yl moiety, and position 5 with an N-benzyl amine. This structure combines sulfonyl, thiophene, and benzyl functionalities, which are common in bioactive molecules targeting inflammation, cancer, and infectious diseases .

- Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.

- Cyclization with α-halogenated ketones or isothiocyanates to form the oxazole ring .

- N-alkylation to attach the benzylamine group.

Characterization via IR, NMR, and MS would confirm key features:

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c23-27(24,16-10-5-2-6-11-16)20-19(21-14-15-8-3-1-4-9-15)25-18(22-20)17-12-7-13-26-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQDXMCXLPGDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-BENZYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene group: This step often involves the use of thiophene derivatives and coupling reactions.

Attachment of the benzenesulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-BENZYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzyl and benzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-benzyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine exhibit significant anticancer activities. For instance:

-

Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as nitric oxide synthase (NOS) isoforms. Inhibition of NOS has been linked to reduced tumor growth in various cancer models .

Compound IC50 (µM) vs. Rat NOS IC50 (µM) vs. Human NOS N-(3-Aminomethylphenyl)thiourea 13 23 2-(3-Aminomethylphenylamino)-4,5-dihydrothiazole 13 19

Antimicrobial Activity

Compounds containing thiophene and oxazole rings have shown promising antimicrobial properties. For example, derivatives of this compound were tested against various bacterial strains, demonstrating effective inhibition.

Study 1: Inhibition of Nitric Oxide Synthase

A study focused on synthesizing N-benzyl and N-phenyl derivatives for their potential as NOS inhibitors found that certain analogs displayed potent inhibitory activity against rat neuronal NOS and human inducible NOS. The structure–activity relationship indicated that modifications to the thiophene and oxazole moieties could enhance efficacy .

Study 2: Antimicrobial Screening

In another investigation, a series of oxazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-BENZYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 1,3-oxazole core distinguishes the target compound from analogs with 1,2,4-triazole or 1,3,4-thiadiazole backbones. For example:

- 1,2,4-Triazoles (e.g., compounds [7–9] in ): Exhibit tautomerism between thione and thiol forms, confirmed by IR (absence of S-H stretches at ~2500–2600 cm⁻¹) and C=S vibrations (~1247–1255 cm⁻¹) .

- 1,3,4-Thiadiazoles (): Show enhanced metabolic stability due to sulfur-rich cores, with C=S stretches at ~1243–1258 cm⁻¹ and NH peaks in NMR .

Key difference : The oxazole’s oxygen atom increases polarity compared to sulfur or nitrogen-rich heterocycles, influencing solubility and bioavailability.

Data Tables

Table 1: Structural and Spectral Comparison

Biological Activity

4-(Benzenesulfonyl)-N-benzyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a novel compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structure that combines a benzenesulfonyl group, a benzyl moiety, and a thiophene ring within an oxazole framework, which may contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent functionalization. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have explored the antitumor potential of oxazole derivatives. For instance, compounds similar in structure have shown significant activity against various cancer cell lines. A notable example is the study conducted by the National Cancer Institute (NCI), which assessed the in vitro antitumor activity of related sulfonamide derivatives. The findings indicated that certain derivatives exhibited remarkable selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with GI50 values as low as 0.1 µM for some compounds .

Antibacterial Activity

The antibacterial properties of compounds containing thiophene and sulfonamide groups have been documented extensively. For instance, sulfonamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with specific substitutions showed minimal inhibitory concentrations (MIC) as low as 3.9 µg/mL against Staphylococcus aureus . This suggests that this compound could exhibit similar antibacterial properties.

Acetylcholinesterase Inhibition

Another area of interest is the potential inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds designed with similar structural motifs have shown promising AChE inhibitory activities, with some exhibiting IC50 values around 2.7 µM . This indicates a potential therapeutic application for cognitive decline associated with Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the benzyl or thiophene moieties can significantly influence biological activity. For example:

- Substituents on the benzene ring : Electron-donating or withdrawing groups can enhance or diminish activity.

- Thiophene positioning : The orientation and substitution on thiophene can affect binding affinity to biological targets.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antitumor Efficacy : A study on a series of 2-benzylthio compounds showed that modifications at specific positions led to enhanced cytotoxicity against melanoma cells.

- Antibacterial Assessment : Research on thiazole-sulfonamide hybrids revealed potent antibacterial effects against resistant strains, suggesting that structural variations could yield new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 4-(benzenesulfonyl)-N-benzyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of thiourea intermediates. For example:

React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates.

Cyclize with acid (e.g., HCl or H₂SO₄) to yield oxadiazinane-thiones .

Alternatively, treat intermediates with amines to form triazinane-thiones via nucleophilic substitution .

- Key Conditions :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiourea Formation | Aryl isothiocyanates, room temperature, 12–24 hrs | Use dry solvents to avoid hydrolysis |

| Cyclization | Acid (H₂SO₄), reflux (80–100°C), 4–6 hrs | Monitor pH to prevent over-acidification |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Gradient elution improves separation |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, thiophen-2-yl). Compare chemical shifts with theoretical models .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity tests (e.g., IC₅₀ measurements) using identical cell lines and protocols. For example, replicate high-throughput screening with controls (e.g., Keap1-Nrf2-ARE pathway activators) .

- Systematic Variation : Test the compound under varying conditions (pH, temperature, solvent) to identify confounding factors .

- Data Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking to correlate activity with structural features .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., Bcl-xl protein) over 100–200 ns to assess stability of interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- MM/GBSA Calculations : Estimate free energy of binding (ΔG) to compare with experimental IC₅₀ values .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Methodological Answer :

- Experimental Design : Use randomized block designs with split-split plots to evaluate degradation in soil/water matrices under varying conditions (pH, microbial activity) .

- Analytical Workflow :

Sample Preparation : Solid-phase extraction (SPE) for concentration.

Quantification : LC-MS/MS with isotope-labeled internal standards.

Metabolite Identification : HRMS/MS with fragmentation libraries .

Tables for Key Data

Q. Table 1: Comparative Bioactivity Screening Protocol

| Parameter | Keap1-Nrf2 Pathway | Bcl-xl Inhibition |

|---|---|---|

| Cell Line | HEK293T | MCF-7 |

| Assay Type | Luciferase reporter | Fluorescence polarization |

| Positive Control | Sulforaphane | ABT-737 |

| Incubation Time | 24 hrs | 48 hrs |

Q. Table 2: Computational Modeling Parameters

| Method | Software/Tool | Key Outputs |

|---|---|---|

| MD Simulations | GROMACS | RMSD, hydrogen bond count |

| DFT Calculations | Gaussian | HOMO-LUMO, Mulliken charges |

| Docking | AutoDock Vina | Binding energy (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.